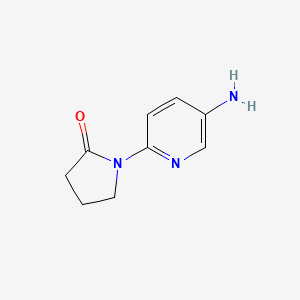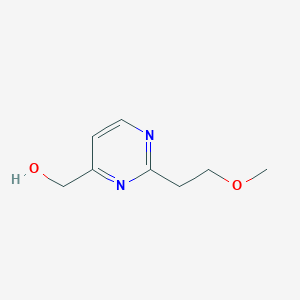
1-(5-Aminopyridin-2-yl)pyrrolidin-2-one
Descripción general
Descripción
1-(5-Aminopyridin-2-yl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1354223-61-2 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 1-(5-aminopyridin-2-yl)pyrrolidin-2-one . The InChI code for this compound is 1S/C9H11N3O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 .
Molecular Structure Analysis
The molecular structure of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one can be represented by the InChI code 1S/C9H11N3O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one include a molecular weight of 177.21 . More detailed properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
1-(5-Aminopyridin-2-yl)pyrrolidin-2-one and its derivatives are primarily explored in the context of synthesis and medicinal chemistry. The compound is a significant component in the synthesis of various heterocyclic compounds, often utilized for their potential medicinal properties. For example, Smaliy et al. (2011) developed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a rigid diamine with significant medicinal chemistry applications, using a method involving pyrrolylpyridine, which can be prepared from 3-aminopyridine (Smaliy et al., 2011).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one have been used to create bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. Aakeröy et al. (2007) synthesized a series of these reagents and characterized them using single-crystal X-ray crystallography, highlighting their utility in creating hydrogen-bond donors and acceptors (Aakeröy et al., 2007).
Development of Antibacterial Agents
The compound has also been investigated for its potential in developing antibacterial agents. Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, derived from a similar compound, to synthesize new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Computational Chemistry and Molecular Characterization
In computational chemistry, derivatives of this compound are used to study molecular structures and properties. For instance, Boobalan et al. (2014) conducted a detailed vibrational analysis of a Mannich base derivative, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, using experimental and computational methods to explore its antioxidant activity (Boobalan et al., 2014).
Coordination Chemistry
In coordination chemistry, derivatives of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one have been synthesized and utilized as ligands. Halcrow (2005) reviewed the synthesis of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their complex chemistry and applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
Propiedades
IUPAC Name |
1-(5-aminopyridin-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAHSGYOMWHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyridin-2-yl)pyrrolidin-2-one | |
CAS RN |
1354223-61-2 | |
| Record name | 1-(5-aminopyridin-2-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2757350.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)
![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)


![6-phenyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757364.png)
![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2757365.png)
![5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2757366.png)

![N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2757368.png)
